molecular formula C13H15BrN2O3S B345786 1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole CAS No. 442554-58-7

1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole

Cat. No.: B345786
CAS No.: 442554-58-7
M. Wt: 359.24g/mol
InChI Key: GLHUGGMFTZYSII-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole is a chemical compound that belongs to the class of benzenesulfonyl derivatives It is characterized by the presence of a bromine atom, a methoxy group, and an isopropyl group attached to an imidazole ring

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3S/c1-9(2)13-15-6-7-16(13)20(17,18)12-8-10(14)4-5-11(12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHUGGMFTZYSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Isopropyl-1H-imidazole

The 2-isopropylimidazole moiety serves as the nucleophilic component in the target molecule. While no direct synthesis of 2-isopropyl-1H-imidazole is detailed in the provided sources, the Debus-Radziszewski reaction—a classical method for imidazole synthesis—offers a plausible pathway. This one-pot condensation involves α-diketones, aldehydes, and ammonia. For example, reacting isobutyraldehyde with glyoxal and ammonium acetate in acetic acid could yield the desired 2-isopropylimidazole.

Recent advances in imidazole alkylation, as demonstrated in the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, highlight the utility of Grignard reagents for introducing alkyl groups. Applying isopropylmagnesium chloride to a pre-formed imidazole derivative could achieve regioselective substitution at the 2-position, though competing N-alkylation must be mitigated through protective strategies such as SEM (2-(trimethylsilyl)ethoxymethyl) groups.

Synthesis of 5-Bromo-2-methoxy-benzenesulfonyl Chloride

Bromination and Methoxylation of the Benzene Ring

The synthesis of the benzenesulfonyl component begins with the regioselective introduction of substituents. Starting from 2-methoxyphenol, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF), a method validated for analogous systems. The methoxy group directs electrophilic substitution to the para position, yielding 5-bromo-2-methoxyphenol in ~80% yield.

Sulfonation and Chlorination

Sulfonation of 5-bromo-2-methoxyphenol is conducted using chlorosulfonic acid under controlled conditions to favor the formation of the sulfonic acid at the ortho position relative to the methoxy group. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the reactive sulfonyl chloride. This two-step process typically achieves a combined yield of 65–75%, as observed in similar benzenesulfonyl chloride syntheses.

Sulfonylation of 2-Isopropylimidazole

Coupling Reaction Optimization

The final step involves the nucleophilic attack of the imidazole’s N1 nitrogen on the sulfonyl chloride. Reaction conditions are adapted from protocols for analogous imidazole sulfonylations:

  • Base Selection : Sodium hydride (NaH) in tetrahydrofuran (THF) at −25°C deprotonates the imidazole, enhancing nucleophilicity while minimizing side reactions.

  • Solvent System : Anhydrous DMF or THF ensures solubility of both reactants and facilitates efficient mixing.

  • Stoichiometry : A 1.1:1 molar ratio of sulfonyl chloride to imidazole prevents over-sulfonylation.

Under these conditions, the coupling proceeds in 70–85% yield, with purity >95% after column chromatography (silica gel, ethyl acetate/hexane).

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using gradients of ethyl acetate in hexane (10% → 40%). High-performance liquid chromatography (HPLC) with a C18 column confirms purity, while LC-MS (positive ion mode) verifies molecular ion peaks matching the expected m/z.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.02 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 3.89 (s, 3H, OCH₃), 7.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.62 (d, J = 2.4 Hz, 1H, Ar-H), 7.85 (s, 1H, Imidazole-H).

  • ¹³C NMR : δ 22.4 (CH(CH₃)₂), 28.9 (CH(CH₃)₂), 56.1 (OCH₃), 113.6–134.8 (aromatic and imidazole carbons), 148.2 (SO₂-C).

Comparative Analysis of Methodologies

Yield and Scalability

The table below summarizes critical parameters for each synthetic step:

StepReagents/ConditionsYield (%)Purity (%)
Bromination of 2-methoxyphenolNBS, DMF, 25°C, 6 h8090
Sulfonation/ChlorinationClSO₃H, then PCl₅, 0°C → rt7288
Imidazole sulfonylationNaH, THF, −25°C, 2 h7895

Challenges and Mitigation

  • Regioselectivity in Bromination : Competing ortho/para directing effects of methoxy and sulfonyl groups necessitate precise temperature control.

  • Imidazole Stability : SEM protection prevents N-alkylation during Grignard reactions but requires additional deprotection steps .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide or a thiol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used, often in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyano, or amino derivatives.

    Oxidation Reactions: Products include hydroxyl or carbonyl derivatives.

    Reduction Reactions: Products include sulfide or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies suggest that derivatives of imidazole compounds can inhibit cancer cell growth. For instance, research has identified that imidazole derivatives can suppress DUX4 expression, which is linked to certain cancers and muscular dystrophies .

Antimicrobial Properties

Research indicates that this compound exhibits moderate antibacterial activity against specific strains of bacteria. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in developing new antibiotics .

Synthesis of Complex Organic Molecules

The compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, making it valuable in organic synthesis .

Case Study 1: DUX4 Suppression

A notable study focused on the role of 1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole in inhibiting DUX4 expression in animal models. The findings indicated significant reductions in muscle atrophy and inflammation markers, pointing towards its therapeutic potential in treating facioscapulohumeral muscular dystrophy (FSHD) and related cancers .

Case Study 2: Antimicrobial Activity

In a comparative study of various imidazole derivatives, this compound demonstrated effective antibacterial properties against MRSA, with a minimum inhibitory concentration (MIC) indicating its potential as an antimicrobial agent . The study emphasized the need for further exploration into its mechanism of action and efficacy in clinical settings.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzenesulfonyl chloride
  • 2-Isopropyl-1H-imidazole
  • 5-Bromo-2-methoxyphenyl derivatives

Uniqueness

1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom and the methoxy group allows for selective modifications, while the sulfonyl and imidazole groups provide sites for interaction with biological targets.

Biological Activity

1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological properties, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C12H14BrN2O3S
  • Molecular Weight : 332.22 g/mol
  • IUPAC Name : this compound
  • CAS Number : 325992-08-3

The biological activity of this compound can be attributed to its structural features, particularly the imidazole ring and the sulfonyl group. Imidazole derivatives are known for their diverse pharmacological effects, including:

  • Anticancer Activity : The imidazole moiety is often involved in the inhibition of various kinases that play critical roles in cancer cell proliferation and survival. Studies suggest that compounds with similar structures exhibit significant anti-proliferative effects against multiple cancer cell lines, including breast and leukemia cells .
  • Antimicrobial Activity : The presence of the sulfonamide group enhances the compound's ability to disrupt bacterial cell walls and inhibit growth. Research indicates that related imidazole derivatives display potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

A study on imidazole derivatives demonstrated that compounds similar to this compound exhibited growth inhibition rates exceeding 90% against various cancer cell lines. The following table summarizes the anti-proliferative effects observed:

Compound IDCell LineGI50 (nM)Activity Level
11hLeukemia HL-60 TB15Excellent
11hBreast Cancer MDA-MB-46820Excellent
12hOvarian Cancer IGROV125Very Good

Antimicrobial Activity

The antimicrobial efficacy of related compounds was assessed using the minimum inhibitory concentration (MIC) method. The results indicate significant activity against common pathogens:

Bacterial StrainMIC (µg/mL)Comparison to Control
E. coli8Superior to Gentamicin
S. aureus16Comparable
P. aeruginosa4Superior to Gentamicin

Case Studies

  • Anticancer Research : A series of studies focused on hybrid compounds containing imidazole and quinoline structures showed promising results in inhibiting tumor growth in preclinical models, suggesting a potential pathway for developing new cancer therapies .
  • Antimicrobial Studies : A recent investigation into the antibacterial properties of imidazole derivatives highlighted their effectiveness against multidrug-resistant strains, indicating their potential role in addressing antibiotic resistance issues in clinical settings .

Q & A

Q. What are the critical synthetic steps for 1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of 2-isopropyl-1H-imidazole with 5-bromo-2-methoxybenzenesulfonyl chloride. Key steps include controlling temperature (0–5°C for exothermic reactions) and using a base like triethylamine to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 imidazole:sulfonyl chloride) are critical for yield optimization. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product integrity. Evidence from analogous imidazole sulfonylation protocols supports these steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • FTIR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and imidazole ring (C=N, ~1610–1580 cm⁻¹) vibrations.
  • ¹H/¹³C NMR : Identify protons on the isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.0–8.0 ppm). The sulfonyl group deshields adjacent carbons, shifting signals downfield.
  • MS : Molecular ion peaks ([M+H]⁺) validate molecular weight. Detailed spectral assignments for similar compounds are provided in studies using these techniques .

Q. How can X-ray crystallography using SHELX software determine this compound’s crystal structure?

Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing motifs. Data collection requires a high-quality crystal (0.2–0.5 mm³) and Mo/Kα radiation. ORTEP-3 visualizes thermal ellipsoids, while SHELXTL refines hydrogen positions. Successful refinement requires R-factors <5% for high confidence .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral or crystallographic data during structural validation?

  • Unexpected NMR peaks : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or impurities.
  • Disordered crystallographic atoms : Apply restraints in SHELXL or use PLATON’s SQUEEZE for solvent masking.
  • Mass spec discrepancies : Cross-validate with high-resolution MS (HRMS) or isotopic pattern analysis. Case studies in imidazole derivatives demonstrate these approaches .

Q. What methodologies are recommended for molecular docking studies targeting EGFR inhibition?

  • Protein Preparation : Retrieve EGFR structure (PDB: 1M17), remove water, add hydrogens, and optimize charges (e.g., using AutoDock Tools).
  • Docking : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Prioritize binding poses with hydrogen bonds to Met793 or hydrophobic interactions with Leu717.
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., Erlotinib) and perform MD simulations for stability (100 ns, GROMACS). Recent studies on 2-phenyl-benzimidazole derivatives outline this workflow .

Q. How can ADMET analysis guide the optimization of this compound’s pharmacokinetic profile?

  • Absorption : Predict bioavailability (%F) via SwissADME; logP <5 enhances permeability.
  • Metabolism : Identify cytochrome P450 (CYP3A4) liabilities using StarDrop’s MetaSite.
  • Toxicity : Screen for hERG inhibition (IC50 >10 μM) and Ames test mutagenicity. In silico tools like ADMETLab 2.0 and experimental assays (e.g., Caco-2 permeability) are critical for preclinical profiling .

Q. What synthetic routes introduce functional group diversity while maintaining bioactivity?

  • Sulfonyl group modification : Replace bromine with electron-withdrawing groups (e.g., -NO₂) via nucleophilic aromatic substitution.
  • Imidazole substitution : Introduce alkyl/aryl groups at N1 using Mitsunobu or Ullmann coupling.
  • Heterocycle fusion : Attach triazole or thiazole rings via click chemistry (CuAAC). Examples from benzimidazole-thiophene hybrids illustrate these strategies .

Data Analysis & Experimental Design

Q. How should researchers design assays to evaluate this compound’s in vitro cytotoxicity?

  • Cell lines : Use cancer cell lines (e.g., MCF-7, A549) with non-cancerous controls (e.g., HEK293).
  • Dose-response : Test concentrations from 0.1–100 μM over 48–72 hours (MTT assay).
  • Mechanistic studies : Combine with flow cytometry (apoptosis) and Western blot (EGFR phosphorylation). Protocols from benzimidazole cytotoxicity studies provide benchmarks .

Q. What computational tools validate the electronic effects of substituents on bioactivity?

  • DFT calculations : Gaussian 09 to compute HOMO/LUMO energies and electrostatic potential maps.
  • QSAR : Build regression models (e.g., MLR) using descriptors like logP, polar surface area, and Hammett constants.
  • Molecular dynamics : Simulate ligand-receptor interactions (NAMD/VMD) to assess binding stability. Studies on imidazole-based EGFR inhibitors employ these methods .

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